

# Ticagrelor Metabolite M5: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AR-C133913XX

Cat. No.: B611372

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## An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, metabolic formation, and analytical quantification of Ticagrelor metabolite M5, also known as **AR-C133913XX**. The information is intended for researchers, scientists, and professionals involved in drug development and metabolism studies.

## Chemical Structure and Identification

Ticagrelor metabolite M5 (**AR-C133913XX**) is a key metabolite of the antiplatelet drug Ticagrelor. A thorough understanding of its chemical properties is fundamental for its analysis and characterization in biological matrices.

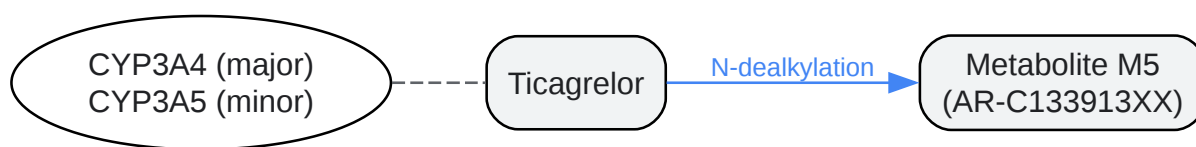
Table 1: Chemical Identifiers for Ticagrelor Metabolite M5

Identifier	Value
Synonyms	AR-C133913XX, T437700
IUPAC Name	(1S,2S,3R,5S)-3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol[1]
CAS Number	1251765-07-7[1][2][3]
Molecular Formula	C14H22N6O4S[1][2][3]
Molecular Weight	370.43 g/mol [1][3]
SMILES	CCCSc1nc(N)c2c(n1)n(nn2)[C@@H]3C--INVALID-LINK--O">C@@HOCCO[1][2]
InChI Key	YTYBSYIHUFBLKV-YKDSUIRESA-N[1]

## Metabolic Pathway of Ticagrelor to Metabolite M5

Ticagrelor undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of metabolite M5 is a result of N-dealkylation of the parent drug, Ticagrelor. This biotransformation is a significant pathway in the overall metabolism of Ticagrelor.[4][5]

The primary enzyme responsible for this N-dealkylation is Cytochrome P450 3A4 (CYP3A4), with a lesser contribution from CYP3A5.[4] This metabolic step involves the removal of the cyclopropylamino group from the triazolopyrimidine ring of Ticagrelor.



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Metabolic conversion of Ticagrelor to Metabolite M5.

## Quantitative Analysis of Metabolite M5

The quantification of Ticagrelor and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose.

Table 2: Pharmacokinetic Parameters of Ticagrelor and its Major Active Metabolite AR-C124910XX (for context)

Parameter	Ticagrelor	AR-C124910XX
Tmax (median, hours)	1.5 - 3.0	1.5 - 3.0
Elimination Half-life (mean, hours)	7.7 - 13.1	7.5 - 12.4
Recovery in Feces (%)	58	Not specified for M5
Recovery in Urine (%)	27	<0.05 (unchanged)

Note: This table provides context on the pharmacokinetics of Ticagrelor and its primary active metabolite. Specific quantitative data tables for M5 (**AR-C133913XX**) were not readily available in the searched literature.

## Experimental Protocols for LC-MS/MS

### Quantification of Ticagrelor Metabolite M5

The following is a synthesized experimental protocol based on methodologies reported in the scientific literature for the quantification of Ticagrelor and its metabolites, including M5, in human plasma.[\[6\]](#)[\[7\]](#)[\[8\]](#)

### Sample Preparation (Protein Precipitation)

- To 50 µL of human plasma, add 150 µL of acetonitrile (containing an appropriate internal standard, e.g., tolbutamide at 5 ng/mL).
- Vortex the mixture for 10 minutes to precipitate proteins.
- Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.

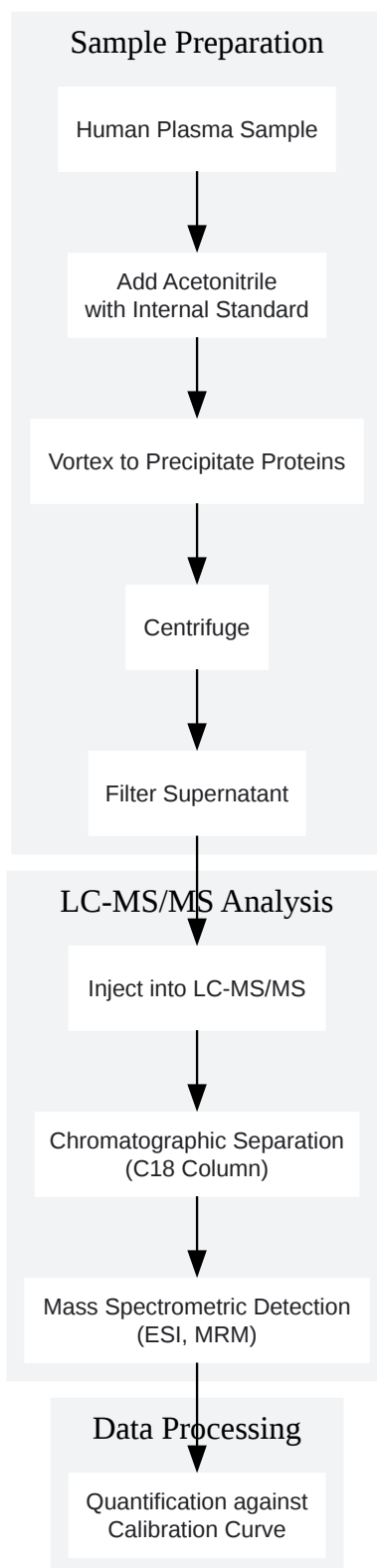
- Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.
- Inject a 5 µL aliquot into the LC-MS/MS system.

## Liquid Chromatography Conditions

- Column: A C18 reversed-phase column (e.g., Acclaim™ RSLC 120 C18, 2.2 µm, 2.1 × 100 mm) is commonly used.<sup>[3]</sup>
- Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
- Flow Rate: A flow rate of around 0.3-0.5 mL/min is generally employed.
- Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

## Mass Spectrometry Conditions

- Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used, with negative mode often providing higher sensitivity for Ticagrelor and its metabolites.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for M5 (**AR-C133913XX**) would need to be optimized on the specific mass spectrometer being used.
- Data Analysis: The concentration of M5 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.



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General workflow for the quantification of Ticagrelor metabolite M5.

## Conclusion

This technical guide provides a foundational understanding of Ticagrelor metabolite M5 for researchers and drug development professionals. The detailed information on its chemical structure, metabolic pathway, and a synthesized analytical protocol offers a comprehensive resource for further investigation into the pharmacokinetics and metabolism of Ticagrelor. The provided Graphviz diagrams visually summarize the key processes, aiding in the conceptual understanding of M5's formation and analysis.

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## References

- 1. Metabolism of ticagrelor in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of CYP3A4\*22 and CYP3A5 on clinical outcome in patients treated with ticagrelor for ST-segment elevation myocardial infarction: POPular Genetics sub-study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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